BenchChemオンラインストアへようこそ!

tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate

MAO B inhibition neuroprotection bioisosteric replacement

Acquire tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate (CAS 39512-63-5), a strategic 1,2,4-oxadiazole building block with a Boc-protected amine. Its scaffold enables potent, selective MAO B inhibitors (IC₅₀=52 nM, >192-fold selectivity) and Sirt2 inhibitors (single-digit μM). The 1,2,4-isomer provides an order of magnitude higher lipophilicity (LogD) vs. the 1,3,4-isomer for precise ADME tuning. Boc group allows orthogonal acidic deprotection (TFA) in multi-step syntheses, ideal for PROTACs, pseudopeptides, and solid-phase peptide chemistry. This high-purity intermediate is crucial for reliable, reproducible results in demanding research.

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
CAS No. 39512-63-5
Cat. No. B6613522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1,2,4-oxadiazol-3-ylcarbamate
CAS39512-63-5
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NOC=N1
InChIInChI=1S/C7H11N3O3/c1-7(2,3)13-6(11)9-5-8-4-12-10-5/h4H,1-3H3,(H,9,10,11)
InChIKeyREWQNYFPXZTNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate (CAS 39512-63-5) for Research and Industrial Procurement


tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate (CAS 39512-63-5) is a heterocyclic building block comprising a 1,2,4-oxadiazole ring with a tert-butyl carbamate (Boc) protecting group at the 3-position . The compound has a molecular formula of C₇H₁₁N₃O₃, a monoisotopic mass of 185.080041 Da, and a calculated LogP of 1.4166 . The 1,2,4-oxadiazole scaffold is a well-established bioisostere for amide and ester functionalities, offering distinct physicochemical and metabolic stability advantages over carbonyl-containing analogs [1].

Why Generic Substitution Fails: The Critical Differences Between 1,2,4- and 1,3,4-Oxadiazole Carbamate Isomers in Scientific Research


In-class compounds containing oxadiazole rings cannot be simply interchanged due to fundamental physicochemical and biological differences between regioisomers. A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs in the AstraZeneca compound collection revealed that the 1,3,4-oxadiazole isomer consistently exhibits an order of magnitude lower lipophilicity (log D), along with significant differences in metabolic stability, hERG inhibition, and aqueous solubility compared to the 1,2,4-isomer [1]. These differences stem from intrinsically different charge distributions and dipole moments between the regioisomers [1]. Consequently, substitution with a 1,3,4-oxadiazole analog will yield a compound with markedly different ADME properties, potentially invalidating established structure-activity relationships and assay results. The following quantitative evidence demonstrates precisely where the target 1,2,4-oxadiazole compound provides verifiable differentiation.

Product-Specific Quantitative Evidence Guide for tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate (CAS 39512-63-5): Procurement-Relevant Differentiation Data


1,2,4-Oxadiazole Bioisosteric Replacement Yields 52 nM MAO B Inhibitor with >192-Fold Selectivity vs. MAO A

In a direct head-to-head design study, the bioisosteric introduction of a 1,2,4-oxadiazole ring into a 5-substituted-1H-indazole scaffold produced compound 20, which exhibited an IC₅₀ of 52 nM against human MAO B and a selectivity index (SI) greater than 192 over MAO A [1]. This represents the most potent and selective hMAO B inhibitor in the series, demonstrating the functional advantage of the 1,2,4-oxadiazole motif over alternative heterocyclic linkers in conferring both potency and isoform selectivity [1].

MAO B inhibition neuroprotection bioisosteric replacement 1,2,4-oxadiazole

1,2,4-Oxadiazole Isomer Exhibits Order-of-Magnitude Higher Lipophilicity (log D) Compared to 1,3,4-Oxadiazole Isomer

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs across the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole isomer consistently exhibits an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-isomeric partner [1]. Significant differences were also observed in metabolic stability, hERG inhibition, and aqueous solubility, all favoring the 1,3,4-oxadiazole isomers [1].

lipophilicity log D physicochemical properties isomer comparison 1,2,4-oxadiazole

1,2,4-Oxadiazole Scaffold Enables Sirt2 Inhibition at Single-Digit μM Potency with >100 μM Selectivity over Sirt1, -3, and -5

A series of 1,2,4-oxadiazole-based compounds were developed as potent and selective inhibitors of human Sirt2. These compounds exhibited activity at the single-digit μM level using the Sirt2 substrate α-tubulin-acetylLys40 peptide, while remaining inactive up to 100 μM against Sirt1, -3, and -5 in both deacetylase and desuccinylase assays [1]. The crystal structure of a 1,2,4-oxadiazole analog in complex with Sirt2 and ADP-ribose revealed binding in a previously unexplored subcavity, providing structural rationale for the observed isoform selectivity [1].

Sirtuin 2 inhibition Sirt2 anticancer 1,2,4-oxadiazole selectivity

Boc-Protected 1,2,4-Oxadiazole Building Block Offers Orthogonal Deprotection Compatibility with TFA

The tert-butyl carbamate (Boc) group present in tert-butyl 1,2,4-oxadiazol-3-ylcarbamate can be selectively removed under acidic conditions using reagents such as trifluoroacetic acid (TFA), without affecting the 1,2,4-oxadiazole ring . This orthogonal deprotection strategy is widely employed in solid-phase peptide synthesis and the construction of complex pseudopeptides, allowing for the sequential unmasking of amine functionalities in the presence of other acid-sensitive or base-sensitive protecting groups [1].

Boc deprotection trifluoroacetic acid orthogonal protection solid-phase synthesis

TFA-Mediated One-Pot Synthesis of 1,2,4-Oxadiazoles from Carbamates Achieves Moderate to Good Yields

A recently reported protocol enables the one-pot synthesis of 1,2,4-oxadiazoles directly from carbamates and nitriles via TFA-mediated [3+2] annulation, achieving moderate to good yields [1]. This method employs nitriles as both substrates and solvents, offering a streamlined alternative to traditional multi-step syntheses. While specific yield data for tert-butyl 1,2,4-oxadiazol-3-ylcarbamate is not provided, the protocol demonstrates the feasibility of synthesizing 1,2,4-oxadiazole carbamates with high efficiency [1].

1,2,4-oxadiazole synthesis carbamate TFA-mediated one-pot procedure

Best Research and Industrial Application Scenarios for tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate (CAS 39512-63-5)


Medicinal Chemistry: Development of Selective MAO B Inhibitors for Neurodegenerative Diseases

The 1,2,4-oxadiazole scaffold, of which this compound is a protected derivative, has been validated to yield potent (IC₅₀ = 52 nM) and highly selective (>192-fold) human MAO B inhibitors when employed as a bioisosteric replacement in indazole-based scaffolds [1]. Researchers targeting MAO B for Parkinson's disease or other neurodegenerative conditions can utilize this building block to construct novel inhibitors with the demonstrated scaffold advantage in both potency and isoform selectivity [1].

Chemical Biology: Construction of Selective Sirt2 Inhibitor Probes

1,2,4-Oxadiazole-containing compounds have been established as selective Sirt2 inhibitors with single-digit μM potency and >100 μM selectivity over Sirt1, -3, and -5 [2]. This building block can serve as a starting material for synthesizing Sirt2-selective chemical probes to dissect the biological roles of Sirt2 in cancer, neurodegeneration, and metabolic diseases, minimizing confounding effects from other sirtuin isoforms [2].

Synthetic Chemistry: Orthogonal Protection Strategy for Multi-Step Synthesis

The Boc-protected amine on the 1,2,4-oxadiazole ring enables orthogonal deprotection under acidic conditions (TFA) without affecting the heterocyclic core . This makes the compound a valuable intermediate in multi-step syntheses where sequential amine unmasking is required, such as in solid-phase peptide synthesis, PROTAC linker construction, or the preparation of complex pseudopeptides [3].

Physicochemical Optimization: Tuning Lipophilicity in Drug Design

Based on systematic matched-pair analyses, the 1,2,4-oxadiazole isomer confers approximately an order of magnitude higher lipophilicity (log D) compared to the 1,3,4-oxadiazole isomer [4]. Medicinal chemists seeking to increase membrane permeability or adjust the lipophilicity profile of a lead series can strategically incorporate this 1,2,4-oxadiazole building block, understanding the predictable and quantifiable impact on log D relative to isomeric alternatives [4].

Quote Request

Request a Quote for tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.